molecular formula C8H6ClIO B8698530 3-Iodo-2-methylbenzoyl chloride

3-Iodo-2-methylbenzoyl chloride

Cat. No.: B8698530
M. Wt: 280.49 g/mol
InChI Key: PWTUNOWHNRYMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-methylbenzoyl chloride is a high-purity, iodinated aromatic acid chloride offered for chemical synthesis and research applications. As a reactive acyl chloride derivative, it serves as a versatile building block for constructing amides and esters through nucleophilic acyl substitution reactions. The iodine atom at the meta position and the methyl group at the ortho position on the benzene ring make this compound a valuable scaffold for further functionalization, particularly in metal-catalyzed cross-coupling reactions. This compound must be handled with care as it is moisture-sensitive and reacts vigorously with water and alcohols. It is classified as corrosive and requires storage under an inert atmosphere at room temperature . Please Note: The specific research applications, detailed mechanism of action in complex syntheses, and full toxicological profile for this compound are not fully detailed in the available sources. The information provided is based on its structural properties and the general behavior of acyl chlorides and iodinated aromatics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

3-iodo-2-methylbenzoyl chloride

InChI

InChI=1S/C8H6ClIO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3

InChI Key

PWTUNOWHNRYMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthesis
3-Iodo-2-methylbenzoyl chloride is primarily utilized as a reactive intermediate in organic synthesis. Its electrophilic nature, enhanced by the presence of iodine, makes it particularly useful in reactions involving nucleophiles. This compound can be employed in:

  • Acylation Reactions : It acts as an acylating agent for amines and alcohols, leading to the formation of various derivatives that are essential in pharmaceutical chemistry.
  • Formation of Benzamides : The compound is used to synthesize substituted benzamides, which are important in medicinal chemistry due to their biological activity.

Case Study: Synthesis of Ponatinib
One significant application of this compound is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor used in treating chronic myeloid leukemia and acute lymphoblastic leukemia. In this process, this compound is reacted with specific amines to produce key intermediates essential for Ponatinib's synthesis .

Pharmaceutical Applications

Biological Activity Potential
While specific biological activity data for this compound is limited, compounds within this class often exhibit significant biological properties. The halogenated structure allows for interactions with various biological targets, including:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to affect enzyme activity, making them candidates for drug development.
  • Receptor Binding : The ability to bind to receptors can lead to the development of therapeutic agents targeting specific pathways in diseases.

Environmental and Safety Considerations

As with many halogenated compounds, safety and environmental impact are critical considerations. The handling of this compound should adhere to standard laboratory safety protocols due to its potential reactivity and toxicity. Comprehensive risk assessments are necessary when utilizing this compound in research settings.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₈H₆ClIO₂ 296.49 341.6 (predicted) 1.831 (predicted) 2-methyl, 3-iodo
3-Methoxy-2-methylbenzoyl chloride C₉H₉ClO₂ 184.62 257 1.182 2-methyl, 3-methoxy
5-Chloro-2-iodo-3-methylbenzoyl chloride C₈H₅Cl₂IO 283.94 N/A N/A 2-iodo, 3-methyl, 5-chloro
3-Iodo-2-methoxybenzoyl chloride C₈H₆ClIO₂ 296.49 341.6 (predicted) 1.831 (predicted) 2-methoxy, 3-iodo

Key Observations :

  • Substituent Effects :
    • The iodo substituent significantly increases molecular weight and boiling point compared to methoxy or methyl groups. For example, this compound has a boiling point 84.6°C higher than 3-methoxy-2-methylbenzoyl chloride .
    • Methoxy groups reduce density (1.182 vs. 1.831 g/cm³) due to lower atomic mass and increased electron-donating effects, which may also influence reactivity in acylations .
  • Positional Isomerism: Swapping substituent positions (e.g., 3-iodo-2-methyl vs. For instance, methoxy at the 2-position could hinder nucleophilic attack at the carbonyl carbon compared to methyl .

Hazard Profiles

Table 2: Hazard Comparison

Compound Name Hazard Statements Precautionary Measures
This compound H315, H319, H335 (skin/eye/respiratory irritation) P261, P305, P351, P338 (avoid inhalation, rinse eyes)
3-Methoxy-2-methylbenzoyl chloride Not specified in available data Industrial use only; handle with standard PPE
5-Chloro-2-iodo-3-methylbenzoyl chloride H315, H319, H335 Similar to 3-iodo-2-methyl derivative

Key Observations :

  • Iodo and Chloro Derivatives : Both 3-iodo-2-methyl and 5-chloro-2-iodo-3-methylbenzoyl chloride share identical hazard codes (H315, H319, H335), suggesting similar risks of irritation .
  • Methoxy Derivative: No explicit hazards are reported, likely due to lower reactivity of the methoxy group compared to halogens .

Preparation Methods

Performance Metrics

This method achieves moderate yields (70–80%) but is particularly advantageous for substrates prone to decomposition under high-temperature conditions. For example, tertiary amides and esters, which are resistant to traditional chlorination, are successfully converted using this system. However, the requirement for iodine and extended reaction times limits its practicality for large-scale applications.

Alternative Chlorinating Agents

While thionyl chloride and PCl₃ dominate industrial workflows, other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are occasionally employed.

Phosphorus Pentachloride

PCl₅ reacts exothermically with carboxylic acids to form acyl chlorides, but its use for 3-iodo-2-methylbenzoyl chloride is less common due to the generation of phosphorus oxychloride (POCl₃) as a byproduct, complicating purification. Additionally, PCl₅’s hygroscopic nature demands rigorous anhydrous conditions.

Oxalyl Chloride

Oxalyl chloride offers a milder alternative, often used in conjunction with DMF. The reaction proceeds at room temperature, producing carbon monoxide and carbon dioxide as gases. While this method is less corrosive than SOCl₂, it is cost-prohibitive for large-scale synthesis and yields are generally lower (75–85%).

Reaction Optimization and Critical Parameters

Temperature and Catalysis

Optimal temperatures for SOCl₂-mediated reactions range between 70–80°C, with higher temperatures risking decomposition of the iodine substituent. Catalytic DMF reduces reaction times from 12 hours to 4–6 hours by forming a reactive Vilsmeier-Haack complex.

Solvent Selection

Non-polar solvents like toluene or chlorinated solvents (e.g., dichloromethane) are preferred for their ability to dissolve both the benzoic acid and SOCl₂ while facilitating byproduct removal. Polar aprotic solvents, though effective, often complicate distillation due to higher boiling points.

Purification and Characterization

Crude this compound is typically purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) or recrystallization from hexane. Characterization by ¹H NMR reveals distinct signals for the methyl group (δ 2.6 ppm, singlet) and aromatic protons (δ 7.3–8.1 ppm). IR spectroscopy confirms the presence of the carbonyl (C=O) stretch at 1770 cm⁻¹ and C-Cl at 750 cm⁻¹.

Comparative Analysis of Methods

MethodReagentsYield (%)Temperature (°C)Time (h)Scalability
Thionyl ChlorideSOCl₂, DMF85–9570–804–6High
PCl₃/IodinePCl₃, I₂70–805012Moderate
Oxalyl Chloride(COCl)₂, DMF75–85258–10Low

Thionyl chloride remains superior in yield and scalability, whereas the PCl₃/iodine system is reserved for sensitive substrates. Oxalyl chloride’s mild conditions suit small-scale laboratory use.

Applications in Organic Synthesis

This compound is pivotal in constructing complex molecules via Friedel-Crafts acylation, Suzuki couplings, and nucleophilic substitutions. Its iodine atom serves as a directing group in cross-coupling reactions, enabling the synthesis of polyfunctional aromatic systems .

Q & A

Q. What are the key synthetic strategies for preparing 3-iodo-2-methylbenzoyl chloride, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via iodination of 2-methylbenzoyl chloride precursors. A common approach involves electrophilic aromatic substitution, where iodine is introduced using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Alternatively, halogen exchange reactions using iodide salts with pre-chlorinated intermediates may be employed. Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize byproducts like di-iodinated derivatives. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the monofunctionalized product .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the substitution pattern (e.g., aromatic protons adjacent to iodine show deshielding).
  • IR Spectroscopy : A strong C=O stretch (~1750 cm⁻¹) confirms the acyl chloride group.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C₈H₆ClIO₂: 296.89 g/mol).
  • X-ray Crystallography : For definitive structural elucidation, though limited by the compound’s sensitivity to moisture .

Q. How should researchers safely handle this compound in the laboratory?

Due to its reactivity as an acyl chloride and potential iodine volatility:

  • Use dry, inert conditions (argon/glovebox) to prevent hydrolysis.
  • Wear PPE : Nitrile gloves, goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The iodine atom at the meta position exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) but may also lead to competing elimination pathways. Kinetic studies comparing reaction rates with non-iodinated analogs (e.g., 2-methylbenzoyl chloride) can quantify this effect. Computational modeling (DFT) of charge distribution and transition states provides mechanistic insights .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization is complicated by:

  • Hygroscopicity : Rapid hydrolysis in humid environments.
  • Weak intermolecular forces : The bulky iodine group disrupts packing.
    Solutions include:
  • Cryocrystallography : Using low temperatures (-173°C) to stabilize crystals.
  • Co-crystallization : Adding hydrogen-bond donors (e.g., thiourea derivatives) to improve lattice stability.
  • SHELX refinement : Employing dual-space algorithms in SHELXD for structure solution from partial or twinned data .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields often stem from:

  • Impurity profiles : Unreacted starting materials or di-iodinated byproducts skewing mass balance.
  • Moisture sensitivity : Variations in lab humidity affecting reaction reproducibility.
    Systematic studies using controlled anhydrous conditions (e.g., molecular sieves) and advanced analytics (e.g., HPLC purity checks) are essential. Comparative analysis of synthetic protocols (e.g., iodination vs. halogen exchange) can identify optimal pathways .

Q. What role does this compound play in the synthesis of bioactive molecules?

This compound serves as a versatile acylating agent in drug discovery:

  • Antibacterial agents : Acylation of aminoglycosides or β-lactam scaffolds.
  • Kinase inhibitors : Introducing iodine for radiolabeling or as a heavy atom in crystallography.
    Recent studies highlight its use in preparing iodinated analogs of methoxy-substituted benzamides with enhanced metabolic stability .

Methodological Guidance

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

  • Kinetic assays : Monitor hydrolysis rates via UV-Vis spectroscopy (loss of acyl chloride absorbance at ~280 nm).
  • pH buffers : Test stability in aqueous solutions (pH 2–12) at 25°C.
  • Activation energy calculation : Use Arrhenius plots from temperature-dependent studies (e.g., 10–40°C).
    Data should be compared with computational predictions of hydrolysis transition states .

Q. What computational tools are recommended for predicting the regioselectivity of reactions involving this compound?

  • Density Functional Theory (DFT) : Gaussian or ORCA software to model charge distribution and reaction pathways.
  • Molecular docking : AutoDock Vina for studying interactions with biological targets.
  • Crystallographic software : SHELXL for refining structures with heavy atoms like iodine .

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